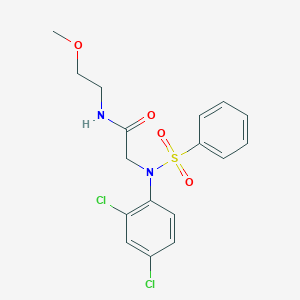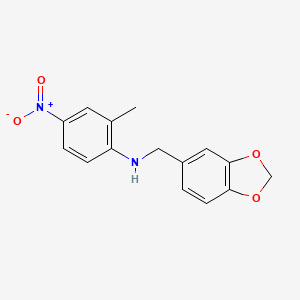![molecular formula C25H37N3O2 B5127621 1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine, also known as ADP, is a compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, cell survival, and neurotransmitter release. In
Mechanism of Action
The mechanism of action of 1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine involves its binding to the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes. This compound has been shown to modulate the activity of this receptor, leading to changes in cellular processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the regulation of ion channels, the modulation of intracellular calcium levels, and the inhibition of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, leading to changes in cellular excitability. This compound has also been shown to modulate the release of neurotransmitters, leading to changes in synaptic transmission. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine has several advantages for use in lab experiments. It is a highly selective agonist of the sigma-1 receptor, making it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations for use in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. In addition, this compound has not been extensively studied in vivo, which limits its potential use in animal studies.
Future Directions
There are several future directions for research on 1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine. One area of research is the development of more potent and selective sigma-1 receptor agonists. This could lead to the development of new therapeutic agents for the treatment of various diseases. Another area of research is the study of the long-term effects of this compound on cellular processes. This could provide insight into the potential therapeutic applications of this compound. Finally, the study of the in vivo effects of this compound could provide valuable information for the development of animal models for the study of sigma-1 receptor function.
Synthesis Methods
The synthesis of 1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine involves several steps, including the reaction of 1-bromo-3-nitrobenzene with 2-(1-adamantyl)propylamine to form 1-(2-(1-adamantyl)propyl)-3-nitrobenzene. This compound is then reacted with 3,5-dimethylpiperazine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on cellular processes, including the regulation of ion channels, the modulation of intracellular calcium levels, and the inhibition of apoptosis. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and pain.
properties
IUPAC Name |
1-[3-[2-(1-adamantyl)propyl]-4-nitrophenyl]-3,5-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O2/c1-16(25-11-19-7-20(12-25)9-21(8-19)13-25)6-22-10-23(4-5-24(22)28(29)30)27-14-17(2)26-18(3)15-27/h4-5,10,16-21,26H,6-9,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLWIDARJREHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])CC(C)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S*,4R*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[1-(2-pyridinylmethyl)-4-piperidinyl]amino}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5127543.png)
![dimethyl 2-[1-(3,4-dimethoxybenzoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5127546.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)

![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
